molecular formula C7H9N3 B2938220 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile CAS No. 89853-48-5

3-(4-methyl-1H-pyrazol-1-yl)propanenitrile

Cat. No.: B2938220
CAS No.: 89853-48-5
M. Wt: 135.17
InChI Key: NNNKVMLNDZRJME-UHFFFAOYSA-N
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Description

3-(4-methyl-1H-pyrazol-1-yl)propanenitrile is a chemical compound with the molecular formula C7H9N3 and a molecular weight of 135.17 g/mol . It is characterized by the presence of a pyrazole ring substituted with a methyl group and a propanenitrile group. This compound is used primarily in research and development within various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile typically involves the reaction of 4-methyl-1H-pyrazole with 3-bromopropanenitrile under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-methyl-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-methyl-1H-pyrazol-1-yl)propanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrile group can form hydrogen bonds or participate in other interactions with target molecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methyl-1H-pyrazol-1-yl)propanenitrile is unique due to its specific combination of a pyrazole ring with a nitrile group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

3-(4-methylpyrazol-1-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-7-5-9-10(6-7)4-2-3-8/h5-6H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNKVMLNDZRJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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